Ethyl 6-(o-tolyl)pyridazine-4-carboxylate
Overview
Description
Ethyl 6-(o-tolyl)pyridazine-4-carboxylate is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 6-(o-tolyl)pyridazine-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyridazine core, which is known for its ability to interact with various biological targets. The presence of the o-tolyl group and the carboxylate moiety enhances its pharmacological potential. The compound's molecular formula is , and it has been characterized using techniques such as NMR and mass spectrometry.
Biological Activities
The compound exhibits several biological activities, including:
- Antimicrobial Activity : this compound has shown effectiveness against various bacterial and fungal strains. In vitro studies indicate that it possesses significant antifungal properties, particularly against Candida species, with Minimum Inhibitory Concentration (MIC) values suggesting potent activity.
- Antidiabetic Effects : Research indicates that this compound can influence glucose metabolism, potentially benefiting diabetes management by enhancing insulin sensitivity.
- Anti-inflammatory Properties : The compound has been evaluated for its ability to modulate inflammatory pathways, showing promise in reducing markers of inflammation in cellular models.
- Neuroprotective Effects : Preliminary studies suggest that it may act as an acetylcholinesterase inhibitor, which could be beneficial in neurodegenerative diseases like Alzheimer's.
The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound inhibits acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which may enhance cognitive function.
- Cell Signaling Modulation : It influences various signaling pathways related to inflammation and metabolism, potentially through the modulation of transcription factors and cytokine production.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
Substituent | Biological Activity | Comments |
---|---|---|
o-Tolyl | Enhanced binding affinity to targets | Improves lipophilicity |
Carboxylate | Increases solubility and bioavailability | Essential for activity |
Alkyl chains | Varying effects on potency based on length and branching | Optimal chain length enhances activity |
Research indicates that modifications to the pyridazine core can significantly impact the compound's efficacy. For example, substituting different groups at the 6-position has been shown to alter its interaction with biological targets, enhancing or diminishing its activity.
Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of this compound against various pathogens. Results showed MIC values comparable to standard antibiotics, suggesting potential as a therapeutic agent in infectious diseases .
- Neuroprotective Studies : In a model simulating neurodegeneration, the compound demonstrated significant neuroprotective effects by inhibiting acetylcholinesterase activity and reducing oxidative stress markers .
- Anti-inflammatory Research : A series of experiments indicated that treatment with this compound led to decreased levels of pro-inflammatory cytokines in vitro, supporting its potential use in inflammatory conditions .
Properties
IUPAC Name |
ethyl 6-(2-methylphenyl)pyridazine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-18-14(17)11-8-13(16-15-9-11)12-7-5-4-6-10(12)2/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVPWJGJZRANIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1)C2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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